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Compound of Interest

Compound Name: (3-Phenylpyridin-4-yl)methanol

Cat. No.: B15388794 Get Quote

Molecular Weight & Synthetic Architecture of a Key Biaryl Scaffold

Executive Summary
3-Phenylisonicotinyl alcohol (Systematic Name: (3-phenylpyridin-4-yl)methanol) is a critical

pyridine-based building block used in the synthesis of neurokinin-1 (NK1) receptor antagonists

and kinase inhibitors. Its structural core—a biaryl system with an orthogonal hydroxymethyl

handle—serves as a versatile lynchpin for fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular weight (MW) as a Critical

Quality Attribute (CQA), detailing the stoichiometry required for high-precision synthesis and

the analytical protocols necessary for validation.

Physicochemical Profile
The molecular weight of 3-phenylisonicotinyl alcohol is the primary metric for stoichiometric

calculations in GMP synthesis. Variations in isotopic abundance must be accounted for in High-

Resolution Mass Spectrometry (HRMS).
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Property Value Technical Note

Molecular Formula C₁₂H₁₁NO
12 Carbons, 11 Hydrogens, 1

Nitrogen, 1 Oxygen

Average Molecular Weight 185.22 g/mol

Standard atomic weights

(C=12.011, H=1.008,

N=14.007, O=15.999)

Monoisotopic Mass 185.0841 Da
Essential for HRMS/Orbitrap

analysis

CAS Number Not widely listed
Treat as Custom Synthesis /

Intermediate

Predicted LogP ~1.8 - 2.1
Moderate lipophilicity;

amenable to RP-HPLC

pKa (Pyridine N) ~5.2
Protonates in acidic media;

affects extraction efficiency

Structural Topology
The molecule consists of a pyridine ring substituted at the C3 position with a phenyl ring and at

the C4 position with a hydroxymethyl group. This 3,4-substitution pattern creates significant

steric bulk, often leading to restricted rotation (atropisomerism) in complex derivatives.

Synthetic Architecture & Causality
To obtain high-purity 3-phenylisonicotinyl alcohol, a "self-validating" synthetic route is

recommended. This approach minimizes side reactions common in pyridine chemistry (e.g., N-

oxide formation or over-reduction).

The "Suzuki-Reduction" Protocol
We utilize a convergent synthesis strategy: first establishing the biaryl bond, then adjusting the

oxidation state of the C4 substituent.

Step 1: Suzuki-Miyaura Coupling
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Precursor: 3-Bromoisonicotinic acid (or methyl ester).

Reagent: Phenylboronic acid (1.1 equiv).

Catalyst: Pd(dppf)Cl₂ · DCM (Lipophilic ligand prevents catalyst poisoning by pyridine N).

Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation and

reductive elimination.

Step 2: Chemoselective Reduction

Precursor: 3-Phenylisonicotinic acid.

Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or LiAlH₄.

Critical Control: Avoid NaBH₄ alone, as it effectively reduces esters but struggles with

carboxylic acids on electron-deficient rings without activation (e.g., iodine). BH₃ is preferred

for its chemoselectivity toward carboxylic acids over the pyridine ring.

Visualization of Synthetic Logic
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Figure 1: Convergent synthesis pathway ensuring the biaryl core is established prior to alcohol

formation.[1]

Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. The

MW of 185.22 is the anchor for these assays.
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Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

Expected Parent Ion: [M+H]⁺ = 186.23 m/z.

Fragmentation Pattern (MS/MS):

Loss of Water: 186 → 168 m/z (Characteristic of benzylic-type alcohols).

Loss of CH₂OH: 186 → 154 m/z (Biaryl cation).

HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

Mobile Phase:

A: Water + 0.1% Formic Acid (Buffers pyridine basicity).

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 mins.

Detection: UV at 254 nm (Strong absorption due to biaryl conjugation).

Visualization of Analytical Logic
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Figure 2: Decision tree for analytical validation using Molecular Weight as the primary gate.

Strategic Application in Drug Development
The 3-phenylisonicotinyl alcohol scaffold is not merely a reagent; it is a "privileged structure" in

medicinal chemistry.

The Biaryl "Twist"
The steric clash between the C3-phenyl ring and the C4-hydroxymethyl group forces the

phenyl ring to twist out of coplanarity with the pyridine. This non-planar geometry is essential

for:

NK1 Antagonists: Mimicking the spatial arrangement of Substance P binding pockets (e.g.,

analogs of Netupitant).
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Solubility Enhancement: The "twist" disrupts crystal packing, often improving the solubility of

the final drug candidate compared to planar analogs.

Stoichiometric Criticality
In late-stage functionalization (e.g., converting the alcohol to a chloride or mesylate for

coupling), using the precise MW of 185.22 is vital.

Scenario: A 1% error in weighing this intermediate during a GMP campaign for a clinical

candidate can lead to unreacted electrophiles, resulting in genotoxic impurities (GTIs) that

trigger clinical holds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3-Phenylisonicotinyl Alcohol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15388794#3-phenylisonicotinyl-alcohol-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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